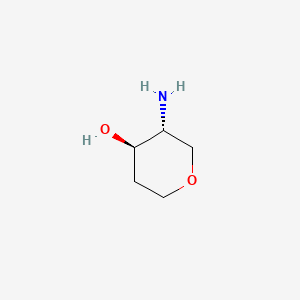

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Descripción

Structural Overview and Significance of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

This compound is characterized by a six-membered tetrahydropyran ring containing oxygen as the heteroatom, with specific stereochemical configurations at positions 3 and 4 that are crucial for its biological activity. The compound possesses the molecular formula C₅H₁₁NO₂ and exhibits a molecular weight of 117.15 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (3R,4R)-3-aminooxan-4-ol, reflecting its systematic nomenclature based on the oxane ring system.

The structural significance of this compound lies in the presence of both amino and hydroxyl functional groups, which enhance its versatility as an intermediate in organic synthesis and as a building block for biologically active compounds. The stereochemical configuration at the 3 and 4 positions creates a specific three-dimensional arrangement that facilitates selective interactions with biological targets. The compound's unique architecture allows it to participate in various chemical reactions while maintaining its stereochemical integrity, making it particularly valuable for stereoselective synthesis applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ | PubChem |

| Molecular Weight | 117.15 g/mol | PubChem |

| International Union of Pure and Applied Chemistry Name | (3R,4R)-3-aminooxan-4-ol | PubChem |

| International Chemical Identifier | InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | PubChem |

| Isomeric Simplified Molecular Input Line Entry System | C1COCC@HN | PubChem |

The structural features of this compound include a six-membered ring system with specific stereochemical requirements that distinguish it from other isomeric forms. The presence of both amino and hydroxy functional groups positioned on adjacent carbons creates opportunities for intramolecular hydrogen bonding and specific conformational preferences that influence its reactivity and biological activity.

Historical Context and Discovery

The development of tetrahydropyran derivatives, including this compound, has its roots in the broader exploration of heterocyclic chemistry that began in the early 20th century. The tetrahydropyranyl group was initially recognized as a useful protecting group for alcohols in organic synthesis, with Paul and colleagues being credited for early discoveries related to pyran ring chemistry in 1934. This foundational work established the importance of pyran-containing compounds in synthetic organic chemistry.

The specific synthesis and characterization of amino-substituted tetrahydropyran derivatives emerged as researchers recognized the potential for incorporating nitrogen functionality into these ring systems. The development of stereoselective synthetic methods became increasingly important as the pharmaceutical industry recognized the significance of chirality in drug action and metabolism. The evolution of synthetic methodologies for accessing specifically substituted tetrahydropyran derivatives has been driven by the need for precise stereochemical control in pharmaceutical intermediate synthesis.

Historical synthetic approaches to related tetrahydropyran derivatives have involved various strategies, including cyclization reactions and stereoselective transformations. The development of methods for accessing amino-substituted tetrahydropyrans has paralleled advances in asymmetric synthesis and chiral resolution techniques. Early synthetic efforts often relied on resolution of racemic mixtures, but contemporary approaches increasingly utilize enantioselective catalysis and chiral auxiliaries to achieve the desired stereochemical outcomes.

Position in Heterocyclic Chemistry Research

This compound occupies a significant position within heterocyclic chemistry research as a representative example of functionalized oxygen-containing six-membered rings. The tetrahydropyran core represents one of the most important saturated heterocyclic systems, and the incorporation of amino and hydroxyl substituents creates a molecular scaffold with diverse reactivity patterns and biological activity potential.

Within the broader context of heterocyclic chemistry, tetrahydropyran derivatives serve as important intermediates for the synthesis of more complex heterocyclic systems. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, positions it as a versatile building block for synthetic chemists. The specific stereochemical arrangement in this compound makes it particularly valuable for stereoselective synthesis applications.

The research community has recognized the importance of tetrahydropyran derivatives in natural product synthesis and pharmaceutical development. Related compounds have been utilized in the synthesis of complex natural products and as intermediates in the preparation of bioactive molecules. The presence of both amino and hydroxyl functionality in this compound creates opportunities for further derivatization and incorporation into larger molecular frameworks.

Contemporary research in heterocyclic chemistry has emphasized the development of efficient synthetic methods for accessing functionalized tetrahydropyran derivatives with defined stereochemistry. The compound serves as a model system for studying stereoselective reactions and exploring new synthetic methodologies. Its role in medicinal chemistry research has been particularly significant, with investigations focusing on its potential as a pharmacophore and its interactions with biological targets.

Academic Research Objectives and Scope

Academic research objectives concerning this compound encompass several key areas of investigation, including synthetic methodology development, biological activity evaluation, and mechanistic studies. Researchers have focused on developing efficient and stereoselective synthetic routes to access this compound and its derivatives, with particular emphasis on scalable methods suitable for pharmaceutical applications.

The scope of current research includes the exploration of various synthetic approaches, ranging from traditional organic synthesis methods to modern catalytic processes. One significant area of investigation involves the development of one-pot synthetic strategies that minimize the need for isolation and purification of intermediate products. These approaches aim to improve overall synthetic efficiency while maintaining high levels of stereochemical control.

Biological activity research has focused on understanding the compound's interactions with specific molecular targets, particularly its role as an inverse agonist for estrogen-related receptor alpha. This research objective encompasses structure-activity relationship studies aimed at optimizing biological activity and selectivity. Researchers have also investigated the compound's potential applications in cancer treatment and metabolic pathway modulation.

The academic research scope also includes mechanistic studies aimed at understanding the fundamental chemical and biological properties of this compound. These investigations seek to elucidate the molecular basis for its biological activity and to identify optimal structural modifications for enhanced performance. Computational chemistry approaches have been employed to study conformational preferences and binding interactions with target proteins.

Future research directions include the exploration of novel synthetic methodologies, comprehensive biological evaluation, and the development of practical applications in pharmaceutical and materials science. The compound's unique structural features and demonstrated biological activity suggest significant potential for continued research and development efforts across multiple scientific disciplines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4R)-3-aminooxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCSFTQJADYIQH-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Organocatalytic Domino Michael-Henry Reaction Approach

One highly effective method involves an organocatalytic domino Michael addition followed by Henry reaction to form the tetrahydropyran ring with the desired stereochemistry.

- The reaction uses nitroalkenes and aldehydes or ketoesters as starting materials.

- Chiral thiourea or amide-based organocatalysts promote the Michael addition with good diastereo- and enantioselectivity.

- The intermediate tetrahydropyranol is then dehydrated to form the tetrahydropyran ring system.

| Parameter | Details |

|---|---|

| Catalyst type | Thiourea-derived or square amide catalysts |

| Reaction conditions | Toluene solvent, 20 mol% p-toluenesulfonic acid (PTSA) for dehydration at 100 °C |

| Yields | Up to 91% for dehydration step |

| Diastereomeric excess (de) | High (up to >98%) |

| Enantiomeric excess (ee) | High (up to >99%) |

This method allows for the preparation of trans-3-amino-4-hydroxy tetrahydropyran derivatives with excellent stereocontrol and has been demonstrated to avoid epimerization or racemization during the dehydration step.

Brønsted Base-Catalyzed syn-Selective Aldol Reaction of Glycine Schiff Bases

Another advanced approach involves the direct syn-selective aldol reaction of glycine imine derivatives to access β-hydroxy α-amino acid motifs, which are structurally related to 3-amino-4-hydroxy tetrahydropyran.

- Glycine o-nitroanilide Schiff bases act as nucleophiles.

- Brønsted base catalysts, particularly ureidopeptide-based catalysts, promote syn-selective aldol addition with high enantioselectivity.

- The method provides access to β-hydroxy α-amino acids with high diastereo- and enantiomeric purity, which can be cyclized to tetrahydropyran derivatives.

| Parameter | Details |

|---|---|

| Catalyst type | Ureidopeptide-based Brønsted base |

| Substrate | Glycine Schiff bases with o-nitroanilide motif |

| Selectivity | syn-selective aldol addition |

| Diastereomeric excess (de) | Very high (>95%) |

| Enantiomeric excess (ee) | Very high (>95%) |

This method is notable for its mild conditions and high stereocontrol, making it a valuable route for preparing amino-hydroxy substituted tetrahydropyrans.

Reduction and Functional Group Transformations of Azido-Hydroxy Intermediates

In some synthetic routes, azido-hydroxy tetrahydropyran intermediates are prepared first, followed by reduction of the azido group to the amino group.

- The azido intermediate can be synthesized via nucleophilic substitution or cyclization reactions.

- Reduction of the azido group is typically performed using triphenylphosphine in polar aprotic solvents, followed by acid treatment to obtain the amino derivative.

- This approach allows for the preparation of amino-hydroxy tetrahydropyrans with control over stereochemistry.

Process summary:

| Step | Reagents/Conditions |

|---|---|

| Azido intermediate synthesis | From corresponding hydroxy precursors |

| Azide reduction | Triphenylphosphine in polar aprotic solvent |

| Acid treatment | Suitable acid (e.g., oxalic, methanesulfonic acid) |

| Result | Formation of amino-hydroxy tetrahydropyran salt |

This method is part of patented processes for preparing related amino-hydroxy tetrahydropyran derivatives used as intermediates in pharmaceutical synthesis.

Protection and Deprotection Strategies

During synthesis, protecting groups are often employed to mask hydroxy or amino functionalities to prevent side reactions.

- Common protecting groups include acetyl, trifluoroacetyl, Fmoc, methanesulfonyl, and silyl groups.

- Protection is typically introduced early in the synthesis and removed after key transformations.

- Selection of protecting groups depends on reaction conditions and compatibility with other functional groups.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The organocatalytic domino approach provides a direct and efficient route to the tetrahydropyran ring with the desired (3R,4R) stereochemistry, minimizing racemization and epimerization risks.

- Brønsted base catalysis using glycine Schiff bases offers a complementary approach, particularly useful for synthesizing β-hydroxy α-amino acid precursors that can be cyclized to tetrahydropyrans.

- Reduction of azido intermediates remains a reliable method to introduce the amino group after ring formation.

- Protecting groups must be chosen to withstand reaction conditions and facilitate purification.

- Purity and stereochemical integrity are confirmed by HPLC and chiral chromatography techniques in reported studies.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions are typically mild to moderate temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amino and hydroxyl derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran has been identified as a key intermediate in the synthesis of several bioactive compounds. It serves as a building block for the development of drugs targeting various diseases, including cancer and autoimmune disorders. For instance, derivatives of tetrahydropyran have been shown to exhibit selective inhibition of Janus kinases (JAKs), which are implicated in conditions like atopic dermatitis and arthritis .

Case Study:

A notable study highlighted the synthesis of a compound derived from this compound that functions as a JAK inhibitor. The research detailed the efficient synthesis methods that allow for the production of these compounds at scale, thereby enhancing their potential for therapeutic use .

Organic Synthesis

Synthetic Applications:

The compound is utilized in various synthetic methodologies, particularly in the creation of complex organic molecules. Its chiral nature makes it an attractive candidate for asymmetric synthesis, where it can be used to generate other chiral compounds with high enantiomeric purity.

Diverse Synthesis Methods:

Research has demonstrated that this compound can be employed in the amino-Cope rearrangement to produce tetrahydropyran derivatives efficiently. This reaction is significant for creating complex structures that are otherwise difficult to synthesize .

Inhibition of Glycosidases:

The compound has shown potential as an iminosugar, which are sugar mimetics capable of inhibiting glycosidases—enzymes involved in carbohydrate metabolism. This property suggests its applicability in treating diseases such as diabetes and viral infections .

Research Insights:

Studies have indicated that various derivatives of tetrahydropyran exhibit inhibitory activity against glycosidases, making them candidates for further development as therapeutic agents . The biological significance of these compounds is underscored by their ability to interact with carbohydrate-processing enzymes effectively.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Key intermediate in JAK inhibitors for autoimmune diseases |

| Organic Synthesis | Used in asymmetric synthesis and amino-Cope rearrangement |

| Biological Activity | Inhibitor of glycosidases; potential treatments for diabetes and viral infections |

Mecanismo De Acción

The mechanism of action of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and modulating biochemical pathways. These interactions can lead to various biological effects, including inhibition or activation of specific enzymes .

Comparación Con Compuestos Similares

Stereoisomers

The (3R,4R) configuration is stereochemically distinct from its (3R,4S) and (3S,4R) counterparts. For example:

Structural Implications :

- The (3R,4R) isomer’s chair conformation stabilizes intramolecular hydrogen bonds between the amino and hydroxyl groups, influencing its solubility and stability .

- In contrast, the (3R,4S) isomer may adopt a less stable boat conformation in solution, reducing its bioavailability .

Heteroatom-Substituted Analogs

Replacing oxygen in the tetrahydropyran ring with sulfur or nitrogen alters electronic and steric properties:

Functional Impact :

- Sulfur-containing analogs (e.g., 4-aminotetrahydrothiopyran) exhibit lower polarity and higher lipophilicity, making them more suitable for membrane-penetrating drugs .

- Oxygen-based derivatives, such as (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol, prioritize hydrogen-bonding networks critical for carbohydrate-mimetic activity .

Efficiency Comparison :

- TfOH/HFIP-mediated synthesis offers higher regioselectivity (>90%) for (3R,4R)-configured products compared to palladium-catalyzed deuterium labeling, which prioritizes isotopic purity over stereochemical control .

Pharmacological Relevance

- Nucleoside Analogs: Derivatives like 4-amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one demonstrate antiviral activity, suggesting the (3R,4R) configuration could enhance target binding .

- Glycosidase Inhibitors: The hydroxyl/amino substitution pattern mimics transition states in enzymatic reactions, a feature exploited in inhibitors such as (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol .

Actividad Biológica

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral compound with significant biological activity attributed to its unique stereochemistry and the presence of both amino and hydroxyl functional groups. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 117.15 g/mol

- Structure : The compound features a tetrahydropyran ring, which is essential for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's stereochemistry allows it to fit into active sites, influencing biochemical pathways through:

- Hydrogen Bonding : Stabilizes interactions with target molecules.

- Electrostatic Interactions : Enhances binding affinity.

- Hydrophobic Effects : Contributes to the overall stability within the active site.

These interactions can lead to either inhibition or activation of enzymatic functions, making the compound a valuable tool in drug development aimed at modulating specific biological processes .

Enzyme Interaction

Research indicates that this compound can serve as an inhibitor or activator for various enzymes. Its structure allows it to engage effectively with enzyme active sites, influencing their activity. For instance, studies have shown that compounds with similar tetrahydropyran structures exhibit potent inhibitory effects on HIV-1 protease, suggesting that this compound may have similar applications in antiviral therapies .

Therapeutic Potential

The compound shows promise in several therapeutic areas:

- Antiviral Activity : Similar compounds have been noted for their effectiveness against viral infections, particularly HIV .

- Neuroprotective Effects : Research suggests that derivatives of tetrahydropyran may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .

- Cancer Treatment : Preliminary studies indicate that tetrahydropyran derivatives can possess significant anticancer properties, enhancing cytotoxicity against various cancer cell lines .

Case Studies

- HIV Protease Inhibition

- Neuroprotective Properties

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (3R,4R)-3-Amino-4-hydroxy-pentanoic acid | Moderate enzyme inhibition | Similar structure but different activity profile |

| (3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan | Potential neuroprotective effects | Unique spirocyclic structure |

| (3S,4S)-2-Hydroxy-tetrahydrofuran | Antiviral activity | Less potent than tetrahydropyrans |

Q & A

Q. What are the common synthetic routes for (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran, and how can reaction conditions be optimized?

Methodological Answer: A general procedure for synthesizing tetrahydropyran derivatives involves reacting but-3-en-1-ol with carbonyl compounds and acetyl chloride in acetonitrile under catalytic conditions. For example:

- Reagents : But-3-en-1-ol (1.2 mmol), carbonyl compound (1 mmol), acetyl chloride (1.5 mmol), catalytic system (e.g., acid/base).

- Conditions : Stirred at room temperature until reaction completion (monitored by TLC), followed by aqueous workup and silica gel purification .

Optimization : Adjusting solvent polarity, catalyst loading, or temperature may improve enantiomeric excess. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) could be explored, as suggested by high-purity asymmetric synthesis practices .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer :

- NMR : Use - and -NMR to confirm the stereochemistry (e.g., coupling constants for axial/equatorial protons in the pyran ring).

- Mass Spectrometry (MS) : Confirm molecular weight (153.61 g/mol for hydrochloride salt) via ESI-MS or MALDI-TOF .

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify the (3R,4R) configuration .

Data Table :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| -NMR | δ 3.8–4.2 ppm (pyran ring protons) | Ring conformation |

| Chiral HPLC | Retention time comparison | Stereochemical purity |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical data for (3R,4R) vs. (3R,4S) isomers?

Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis.

- Optical Rotation : Compare experimental [α] values with literature data for (3R,4R) and (3R,4S) isomers .

- NOE Correlations : Use 2D-NOESY to identify spatial proximity of amino and hydroxyl groups, confirming their relative positions .

Q. What strategies ensure stability during long-term storage of hygroscopic hydrochloride salts?

Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (N/Ar) at -20°C to minimize hydrolysis.

- Desiccants : Use molecular sieves or silica gel in storage vials.

- Stability Testing : Monitor purity via HPLC every 6 months; degradation >5% warrants repurification .

Q. How can this compound serve as a precursor in glycosidase inhibitor development?

Methodological Answer :

- Structural Mimicry : The pyran ring and hydroxyl/amino groups mimic carbohydrate transition states.

- Derivatization : Introduce fluorinated or bulky substituents at C-3 or C-4 to enhance binding affinity.

- Assays : Test inhibitory activity against α-glucosidase or β-galactosidase using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer :

- Purity Verification : Re-crystallize the compound and re-measure properties.

- Cross-Validation : Compare data with independent sources (e.g., NIST databases) or replicate synthesis using alternative routes .

Example : If melting point varies between batches, analyze by DSC to detect polymorphic forms.

Safety and Compliance

Q. What safety protocols are critical for handling this compound in aqueous reactions?

Methodological Answer :

- Hazard Mitigation : Use fume hoods, PPE (nitrile gloves, lab coat), and avoid open flames (flammable liquid hazard) .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Applications in Drug Discovery

Q. What computational methods support structure-activity relationship (SAR) studies for this scaffold?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.